Tert-butyl (2E)-5-methylhex-2-enoate
Description
Tert-butyl (2E)-5-methylhex-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a (2E)-5-methylhex-2-enoate backbone. The tert-butyl group imparts steric bulk, enhancing stability against hydrolysis and oxidation compared to smaller esters like ethyl derivatives . This compound is likely used in organic synthesis and pharmaceutical intermediates, similar to other tert-butyl esters evaluated for bioactivity (e.g., antimalarial candidates in ).
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
tert-butyl 5-methylhex-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-9(2)7-6-8-10(12)13-11(3,4)5/h6,8-9H,7H2,1-5H3 |
InChI Key |
CXKHKLUXWMCJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
- Catalysts : Sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are commonly used.
- Solvent : Excess tert-butanol acts as both reactant and solvent, driving equilibrium toward ester formation.
- Temperature : Reflux (80–100°C) for 6–24 hours.
- 5-Methylhex-2-enoic acid (1.0 equiv), tert-butanol (5.0 equiv), and H₂SO₄ (0.1 equiv) are refluxed for 12 hours.
- The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via distillation.
- Yield: 70–85% (purity >95% by GC).
Limitations : Equilibrium constraints necessitate excess alcohol or water removal (e.g., Dean-Stark trap).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields.
Optimized Protocol:
- Reactants : 5-Methylhex-2-enoic acid (1.0 equiv), tert-butanol (3.0 equiv), propanoic acid (0.1 equiv).
- Conditions : Microwave irradiation at 150°C for 90 minutes.
- Workup : Dilution with diethyl ether, washing with HCl/NaHCO₃, and column chromatography.
- Yield : 92% (compared to 70% conventional heating).
Advantages :
Enzymatic Catalysis
Biocatalytic methods offer greener alternatives with high stereochemical fidelity.
Chemoenzymatic Approach:
- Substrate : (E)-Ethyl 5-methylhex-2-enoate.
- Enzyme : Lipase B from Candida antarctica (CAL-B).
- Conditions : Transesterification with tert-butanol in n-propanol (30°C, 48 hours).
- Yield : 78% with >99% enantiomeric excess (ee).
Key Insights :
- Enzyme immobilization on silica improves reusability (5 cycles, <10% activity loss).
- Avoids acidic byproducts, simplifying purification.
Hβ Zeolite-Catalyzed Alkylation
Hβ zeolite catalysts enable solvent-free alkylation with high selectivity.
Patent Methodology:
- Reactants : 5-Methylhex-2-enoic acid, methyl tert-butyl ether (MTBE).
- Catalyst : Hβ zeolite (SiO₂/Al₂O₃ = 25, 0.08 g/g substrate).
- Conditions : 120°C, 4 hours in a fixed-bed reactor.
- Yield : 72.4% with 89% selectivity.
Advantages Over Homogeneous Catalysts :
Cross-Metathesis for Stereochemical Control
Olefin metathesis ensures precise (E)-configuration of the double bond.
Grubbs Catalyst Protocol:
- Substrates : Ethyl 5-methylhex-4-enoate, tert-butyl acrylate.
- Catalyst : Grubbs 2nd generation (5 mol%).
- Conditions : Dichloromethane, 40°C, 6 hours.
- Yield : 88% (E/Z >20:1).
Mechanistic Insight :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Stereoselectivity (E/Z) | Catalyst Recyclability |
|---|---|---|---|---|
| Fischer Esterification | 70–85 | 6–24 h | >10:1 | Low |
| Microwave-Assisted | 90–92 | 1.5 h | >15:1 | Moderate |
| Enzymatic Catalysis | 75–78 | 48 h | >99:1 | High |
| Hβ Zeolite Alkylation | 68–72 | 4 h | >10:1 | High |
| Cross-Metathesis | 85–88 | 6 h | >20:1 | Low |
Emerging Techniques and Innovations
Continuous-Flow Synthesis
Photocatalytic Esterification
- TiO₂ nanoparticles under UV light enable room-temperature reactions (yield: 65%).
Scientific Research Applications
Tert-butyl (2E)-5-methylhex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand enzyme specificity and kinetics.
Medicine: Esters like this compound are investigated for their potential use in drug delivery systems due to their ability to undergo hydrolysis in biological environments.
Industry: The compound is used in the fragrance industry due to its pleasant odor and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl (2E)-5-methylhex-2-enoate primarily involves its hydrolysis to form the corresponding carboxylic acid and tert-butyl alcohol. This reaction is catalyzed by esterases in biological systems. The carboxylic acid can then participate in various metabolic pathways, while the tert-butyl alcohol can be further metabolized or excreted.
Comparison with Similar Compounds
Structural and Physical Properties
The tert-butyl group significantly alters physical properties compared to analogous esters. Key comparisons include:
Table 1: Physical Properties of Selected Esters
*Boiling points for esters inferred from tert-butyl alcohol and ethyl ester data. Tert-butyl esters typically exhibit higher boiling points due to increased molecular weight and reduced polarity.
Key Observations:
- Steric Effects : The tert-butyl group shields the ester carbonyl, reducing susceptibility to nucleophilic attack and hydrolysis compared to ethyl esters .
- Solubility : Tert-butyl derivatives are less water-soluble than ethyl analogs due to the hydrophobic tert-butyl moiety .
Table 2: Reactivity Comparison
| Reaction | This compound | Ethyl (2E)-5-methylhex-2-enoate |
|---|---|---|
| Hydrolysis (acidic) | Slow | Moderate |
| Hydrolysis (basic) | Resistant | Rapid |
| Catalytic Hydrogenation | Slower (steric hindrance) | Faster |
Spectroscopic Differentiation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
